Ro 12-5637

Bioanalytical method validation Pharmacokinetic studies HPLC-UV quantification

Ro 12-5637 (CAS: 64544-24-7), chemically designated as Moclobemide N-Oxide, is the N-oxide metabolite of the reversible monoamine oxidase A (MAO-A) inhibitor moclobemide. It is one of two primary metabolites detectable in human plasma following moclobemide administration, arising from hepatic morpholine ring oxidation.

Molecular Formula C13H17ClN2O3
Molecular Weight 284.74 g/mol
CAS No. 64544-24-7
Cat. No. B1679437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 12-5637
CAS64544-24-7
SynonymsRo 12-5637;  Ro125637;  Ro-12-5637.
Molecular FormulaC13H17ClN2O3
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESC1COCC[N+]1(CCNC(=O)C2=CC=C(C=C2)Cl)[O-]
InChIInChI=1S/C13H17ClN2O3/c14-12-3-1-11(2-4-12)13(17)15-5-6-16(18)7-9-19-10-8-16/h1-4H,5-10H2,(H,15,17)
InChIKeyCJTZZADPEGGIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 12-5637 (Moclobemide N-Oxide) Procurement Guide: A Pharmacologically Active Metabolite with Distinct Analytical Characteristics


Ro 12-5637 (CAS: 64544-24-7), chemically designated as Moclobemide N-Oxide, is the N-oxide metabolite of the reversible monoamine oxidase A (MAO-A) inhibitor moclobemide [1]. It is one of two primary metabolites detectable in human plasma following moclobemide administration, arising from hepatic morpholine ring oxidation [2]. Notably, Ro 12-5637 retains measurable MAO-A inhibitory activity, distinguishing it from the other major plasma metabolite, Ro 12-8095, which is pharmacologically inactive [3]. This compound is predominantly utilized in analytical research as a reference standard for pharmacokinetic studies, bioanalytical method development, and impurity profiling in pharmaceutical quality control settings [4].

Ro 12-5637 (CAS 64544-24-7) Cannot Be Substituted: Why Moclobemide Metabolites Are Not Interchangeable


While both Ro 12-5637 and Ro 12-8095 are major moclobemide metabolites generated through hepatic morpholine ring oxidation, they exhibit fundamentally different analytical and pharmacological profiles that preclude substitution [1]. Critically, Ro 12-5637 retains measurable MAO-A inhibitory activity, whereas Ro 12-8095 is entirely inactive [2]. This pharmacological divergence is compounded by distinct physicochemical properties—the N-oxide moiety in Ro 12-5637 confers different chromatographic retention behavior and detection characteristics compared to the lactam structure of Ro 12-8095 [3]. In bioanalytical method development, these metabolites require independent calibration curves and validation parameters due to their differing linear ranges and quantification limits in human plasma [4]. For pharmaceutical impurity analysis, regulatory guidelines mandate the use of compound-specific reference standards; substituting structurally related analogs would compromise method accuracy and regulatory compliance. The following quantitative evidence establishes precisely where Ro 12-5637 demonstrates verifiable differentiation from its closest comparator, Ro 12-8095, and the parent drug moclobemide.

Ro 12-5637 Comparative Evidence: Quantitative Differentiation from Moclobemide and Ro 12-8095


Ro 12-5637 Bioanalytical Quantification Limits: A 3-Fold Higher LOQ Compared to Parent Drug and Inactive Metabolite

In validated reversed-phase HPLC-UV methods for human plasma analysis, Ro 12-5637 consistently exhibits a higher lower limit of quantification (LLOQ) compared to both the parent drug moclobemide and the inactive metabolite Ro 12-8095. This elevated quantification threshold is a direct consequence of its lower circulating concentrations and distinct chromatographic behavior [1].

Bioanalytical method validation Pharmacokinetic studies HPLC-UV quantification

Ro 12-5637 Linear Calibration Range: Constrained Upper Quantification Limit Relative to Co-Eluting Analytes

Ro 12-5637 demonstrates a substantially narrower linear dynamic range in validated HPLC-UV assays compared to moclobemide and Ro 12-8095, reflecting its trace-level systemic exposure in vivo. This constrained upper limit imposes distinct analytical requirements for accurate quantification [1].

Calibration curve validation Bioanalytical chemistry Method development

Ro 12-5637 Pharmacological Differentiation: Retention of MAO-A Inhibitory Activity Versus Inactive Comparator Metabolite

Ro 12-5637 retains certain MAO-A inhibitory activity, distinguishing it functionally from the other major plasma metabolite Ro 12-8095, which is pharmacologically inactive. This activity differential stems from the N-oxide versus lactam structural modification on the morpholine ring [1].

Monoamine oxidase inhibition Metabolite pharmacology Structure-activity relationship

Ro 12-5637 Pharmacokinetic Differentiation: Trace-Level Systemic Exposure and Absence in Breast Milk

Ro 12-5637 circulates at trace-level concentrations following therapeutic moclobemide dosing and was undetectable in human breast milk samples, whereas the inactive metabolite Ro 12-8095 was quantifiable in milk at 0.031 ± 0.011% of the maternal dose [1][2].

Pharmacokinetics Lactation studies Metabolite disposition

Ro 12-5637 Solubility Profile: 10 mM in DMSO with Limited Reported Aqueous Solubility Data

Ro 12-5637 demonstrates solubility of 10 mM in DMSO based on vendor technical specifications. This solubility profile is comparable to many small-molecule reference standards but differs from the parent drug moclobemide, which exhibits higher aqueous solubility characteristics [1].

Compound solubility Formulation preparation In vitro assay design

Ro 12-5637 as Impurity Reference Standard: Regulatory-Grade Characterization for Pharmaceutical Quality Control

Ro 12-5637 is designated as Moclobemide Impurity 1 (Moclobemide N-Oxide) in pharmaceutical impurity profiling applications. Unlike generic moclobemide, which is supplied as an active pharmaceutical ingredient reference standard, Ro 12-5637 is specifically qualified as a structurally characterized impurity reference material with batch-specific Certificates of Analysis documenting purity typically exceeding 98% [1][2].

Impurity profiling Pharmaceutical quality control Regulatory compliance

Optimal Scientific and Industrial Use Cases for Ro 12-5637 (Moclobemide N-Oxide)


Pharmacokinetic Studies Requiring Specific Quantification of the Active N-Oxide Metabolite

Ro 12-5637 is the preferred reference standard for pharmacokinetic investigations that require differentiation between pharmacologically active and inactive moclobemide metabolites. Its distinct LLOQ (30 ng/mL) and linear range (30–350 ng/mL) in validated HPLC-UV methods necessitate compound-specific calibration for accurate plasma concentration determination [1]. Researchers conducting bioequivalence studies or drug-drug interaction assessments involving moclobemide should procure Ro 12-5637 rather than relying on extrapolation from moclobemide or Ro 12-8095 calibration curves.

Pharmaceutical Impurity Profiling and Regulatory Submission Support

In pharmaceutical quality control settings, Ro 12-5637 is classified as Moclobemide Impurity 1 and is essential for method validation, stability studies, and batch release testing of moclobemide drug substance and finished dosage forms. Its use as a characterized impurity reference standard (purity ≥98%) enables accurate quantification of this specific morpholine N-oxide impurity, supporting ANDA and DMF submissions where demonstration of impurity control is mandated by ICH guidelines [2]. Substitution with other benzamide derivatives would invalidate method specificity and regulatory compliance.

In Vitro MAO-A Activity Studies with Metabolite Comparison

For studies investigating the contribution of active metabolites to moclobemide's overall MAO-A inhibitory effect, Ro 12-5637 is the only appropriate test compound among the two major plasma metabolites. Its retained MAO-A inhibitory activity contrasts with the complete inactivity of Ro 12-8095, enabling structure-activity relationship analyses of morpholine ring oxidation products [3]. Assay preparation should account for its 10 mM DMSO solubility profile, which may differ from the aqueous solubility of the parent drug moclobemide [4].

Bioanalytical Method Development and Cross-Validation

Laboratories developing or validating HPLC or LC-MS/MS methods for moclobemide therapeutic drug monitoring require Ro 12-5637 as an independent analyte with distinct chromatographic retention properties. The compound's higher LOQ relative to co-analyzed species necessitates method optimization specific to this metabolite, including potential adjustments to extraction recovery, detection wavelength (239–240 nm for UV-based methods), or MS/MS transitions [1]. Procurement of authentic Ro 12-5637 reference material ensures method accuracy and avoids the risk of misidentification associated with surrogate calibration approaches.

Quote Request

Request a Quote for Ro 12-5637

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.